![molecular formula C17H24N2O4 B2840822 Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate CAS No. 866017-98-3](/img/structure/B2840822.png)
Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate
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Overview
Description
Tertiary butyl esters, such as the tert-butyl group in your compound, find large applications in synthetic organic chemistry . They are often used in the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The tert-butyl group in your compound is a simple hydrocarbon moiety that is used in chemical transformations . Its unique reactivity pattern is due to its crowded structure .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is used in a variety of chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
A study on OxymaPure/DIC highlighted its role as an efficient reagent for synthesizing a series of α-ketoamide derivatives, demonstrating the utility of related compounds in the synthesis of complex organic molecules with potential biological activities (El‐Faham et al., 2013). This work exemplifies the exploration of new synthetic pathways and the development of compounds with potentially valuable pharmacological properties.
Biotransformation and Metabolite Profiling
Research involving the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor, which shares a similar complex ester structure, included its physicochemical characterization and in vitro metabolite profiling. This demonstrates the importance of understanding the metabolic fate of chemically related compounds for drug development purposes (Nemani et al., 2018).
Chemical Reactions and Mechanistic Studies
The study of the DMAP-catalyzed acetylation of alcohols, including tert-butanol, provides insight into reaction mechanisms and catalysis involving similar organic structures. This research contributes to the broader understanding of chemical reactivity and the design of catalytic processes (Xu et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-acetamido-3-(4-tert-butylanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-6-23-16(22)14(18-11(2)20)15(21)19-13-9-7-12(8-10-13)17(3,4)5/h7-10,14H,6H2,1-5H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJMUAJPJDATAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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